molecular formula C9H9NO2S B1458145 3-methanesulfonyl-1H-indole CAS No. 582321-06-0

3-methanesulfonyl-1H-indole

Cat. No.: B1458145
CAS No.: 582321-06-0
M. Wt: 195.24 g/mol
InChI Key: LURCQPDCRKARFF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-methanesulfonyl-1H-indole consists of a benzene ring fused to a pyrrole ring, forming a bicyclic structure with a nitrogen atom as the major component . The methanesulfonyl group is attached at the 3 position of the indole ring.


Physical And Chemical Properties Analysis

This compound is a white to yellow powder with a melting point of 171-174°C. It is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and dichloromethane.

Scientific Research Applications

Indole Synthesis and Classification

Indole synthesis has been a significant area of interest in organic chemistry due to the structural and functional diversity of indole and its derivatives, including potential applications of 3-methanesulfonyl-1H-indole. Indole synthesis methodologies have evolved, offering various routes to access a wide range of indole compounds. These methods are categorized based on the type of bond formation involved in constructing the indole ring system. The classification system for indole synthesis aids in understanding the synthetic routes and their applications in designing new compounds for research and development (Taber & Tirunahari, 2011).

Indolylarylsulfones and HIV Research

Indolylarylsulfones, a class related to indole derivatives, have shown significant activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against human immunodeficiency virus type 1 (HIV-1). This research area explores the structure-activity relationships (SAR) to optimize the pharmacological profiles of these compounds, potentially including derivatives like this compound, for AIDS treatment and related infections (Famiglini & Silvestri, 2018).

Photocatalysis and Sulfur Compound Oxidation

The oxidation of sulfur compounds, such as methanethiol, by photocatalysis presents another area where indole derivatives could find application. This process is critical in reducing the harmful effects of these compounds in industrial and water treatment plants. Research in this domain focuses on developing efficient photocatalytic materials, potentially including indole-based compounds, to enhance the oxidation process and mitigate environmental impacts (Cantau et al., 2007).

C2-Functionalization of Indole via Umpolung

The C2-functionalization of indoles through umpolung strategies represents a novel approach in synthetic chemistry, enabling the creation of indole derivatives with diverse functionalities. This technique could potentially be applied to synthesize specific indole compounds, such as this compound, for various scientific applications. The focus on indirect methods for indole umpolung offers unique advantages in the synthesis of pharmaceutically relevant compounds (Deka, Deb, & Baruah, 2020).

Methanotrophs and Methane Utilization

Methanotrophs utilize methane as their sole carbon source, leading to the production of valuable bioproducts. The exploration of methanotrophic bacteria for the conversion of methane into useful compounds, including the potential roles of indole derivatives in this process, highlights the intersection of microbiology and organic chemistry for sustainable development. Methanotrophs offer a biotechnological approach to carbon utilization, potentially involving the synthesis or modification of indole-based compounds (Strong, Xie, & Clarke, 2015).

Future Directions

Indole derivatives, including 3-methanesulfonyl-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They could be used in the development of new pharmacologically active derivatives .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Methanesulfonyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for their biological activities . The interactions between this compound and these biomolecules often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its stability and efficacy in biochemical reactions .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate certain signaling pathways by binding to receptors and inducing conformational changes that lead to downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the biological activity of this compound increases with increasing dosage up to a certain point, beyond which the activity plateaus or decreases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolic transformations can affect the biological activity and toxicity of this compound, as well as its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization . Additionally, binding proteins, such as albumin, can facilitate the distribution of this compound in the bloodstream and its delivery to target tissues .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its biological effects . The subcellular localization of this compound can also influence its stability and degradation, as well as its overall pharmacodynamic profile .

Properties

IUPAC Name

3-methylsulfonyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-13(11,12)9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURCQPDCRKARFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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